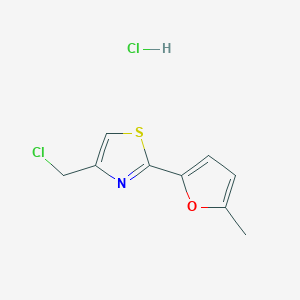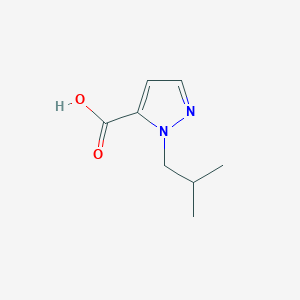
1-Isobutyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 . It is a useful research chemical .
Synthesis Analysis
The synthesis of 1H-pyrazole-5-carboxylic acid derivatives, including this compound, has been reported in several studies . These compounds were synthesized and characterized by 1H NMR, mass spectrometry, and elemental analysis . Most target compounds were obtained in overall yields in the range of 30–50% .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring bound to an isobutyl group and a carboxylic acid group .科学的研究の応用
Synthesis Methods and Derivatives
The synthesis of highly substituted pyrazoles, including derivatives that could potentially include 1-Isobutyl-1H-pyrazole-5-carboxylic acid, involves condensation of esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines or hydroxylamine. This method provides excellent yields and purities, and the ratio of isomers can be easily controlled, demonstrating the versatility of pyrazole synthesis techniques (Shen, Shu, & Chapman, 2000).
Mechanistic Insights and Structural Analysis
Experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acids offer insights into their chemical behavior and potential applications. For instance, reactions of pyrazole-3-carboxylic acid derivatives with 2,3-diaminopyridine have been studied, showing the formation of different products based on reaction conditions, which can be important for designing novel compounds with specific properties (Yıldırım, Kandemirli, & Demir, 2005).
Antibacterial and Antiglaucoma Activities
The synthesis of pyrazole derivatives, including those related to this compound, has shown significant antibacterial activities. These derivatives have been evaluated against various microorganisms, indicating their potential as antibacterial agents. The minimal inhibitory concentrations (MICs) suggest that these compounds are effective inhibitors of bacterial growth (Akbas, Berber, Şener, & Hasanov, 2005). Moreover, pyrazole carboxylic acid derivatives have been synthesized and shown to exhibit antiglaucoma activity by inhibiting carbonic anhydrase isoenzymes, further highlighting their therapeutic potential (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).
Coordination Complexes and Sensor Applications
Research on pyrazole-dicarboxylate acid derivatives, potentially related to this compound, has led to the synthesis and characterization of novel coordination complexes. These complexes have been studied for their crystallization and chelation properties, contributing to the development of materials with specific functions (Radi et al., 2015). Additionally, pyrenebutylamidopropylimidazole has been synthesized as a sensor for aromatic carboxylic acids and metal ions, demonstrating the utility of pyrazole derivatives in sensing applications (Kumar, Pandith, & Kim, 2016).
Safety and Hazards
The safety data sheet for a similar compound, 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester, suggests that it is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition .
将来の方向性
Future research could focus on the design and synthesis of novel compounds with insecticidal activity, guided by the structure of 1-Isobutyl-1H-pyrazole-5-carboxylic acid . The introduction of other functional groups into the 1H-pyrazole-5-carboxylic acid structure could potentially enhance its bioactivity .
特性
IUPAC Name |
2-(2-methylpropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWDDHNVKGTPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006493-85-1 |
Source


|
| Record name | 1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide](/img/structure/B2649508.png)
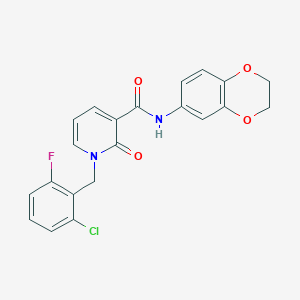

![[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2649513.png)
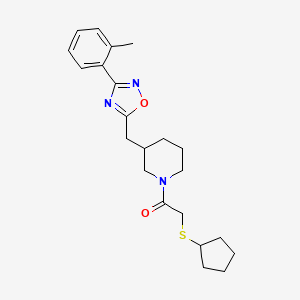
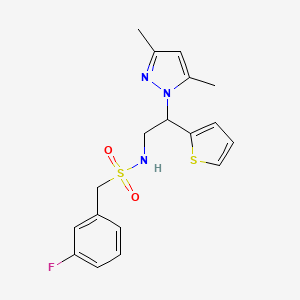
![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2649517.png)
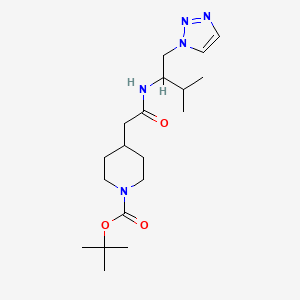
![3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2649520.png)
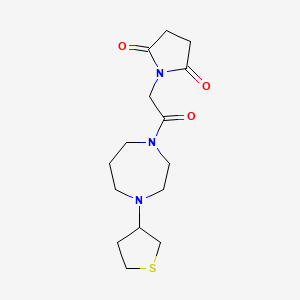
![2-[6-(Trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2649522.png)

